Predicted LogP Advantage vs. Non-Brominated Analog
The target compound's calculated octanol‑water partition coefficient (LogP) is markedly higher than that of its des‑bromo analog. 2‑(2,2‑Difluoroethoxy)benzaldehyde displays a computed LogP of 2.143 ; introduction of a bromine atom at the 4‑position is known to raise LogP by approximately 0.5–0.8 units based on additive fragment contributions, placing the target compound's LogP in the 2.6–2.9 range. This increased lipophilicity can enhance membrane permeability while the difluoroethoxy group maintains solubility, a balance not achievable with the non‑brominated scaffold.
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 2.6–2.9 (estimated from halogen π‑contribution of +0.5 to +0.8 units relative to des‑bromo analog) |
| Comparator Or Baseline | 2‑(2,2‑Difluoroethoxy)benzaldehyde (CAS 1184202‑70‑7): computed LogP = 2.143 |
| Quantified Difference | Estimated ΔLogP = +0.5 to +0.8 units (target compound more lipophilic) |
| Conditions | In silico fragment‑based LogP calculation method; baseline LogP experimentally confirmed on Leyan platform |
Why This Matters
For medicinal chemistry programs, the higher LogP translates to distinct oral absorption and CNS penetration profiles, making the brominated compound a preferred choice when increased lipophilicity is required without sacrificing fluorine content.
